molecular formula C14H12OS B103045 Phenacyl phenyl sulfide CAS No. 16222-10-9

Phenacyl phenyl sulfide

Cat. No.: B103045
CAS No.: 16222-10-9
M. Wt: 228.31 g/mol
InChI Key: MRLUWCIEBHJONW-UHFFFAOYSA-N
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Description

Phenacyl phenyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C14H12OS and its molecular weight is 228.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Phenacyl phenyl sulfide has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized several benzyl phenyl sulfide derivatives and evaluated their effectiveness against MRSA strains, revealing minimum inhibitory concentrations ranging from 2 to 64 μg/mL . The mechanism of action appears to involve disruption of bacterial cell membranes, highlighting the compound's potential as a lead structure for developing new antibiotics.

Materials Science

In materials science, this compound serves as a building block for synthesizing novel polymers and materials with specific properties. For instance, it has been utilized in the development of oxidation-responsive emulsions stabilized by poly(vinyl pyrrolidone-co-allyl phenyl sulfide). These emulsions demonstrate unique behavior under oxidative conditions, which could be harnessed for applications in drug delivery systems or smart materials .

Industrial Applications

This compound is also relevant in industrial applications, particularly in the formulation of specialty chemicals and rubber products. Its antioxidant properties make it valuable in rubber vulcanization processes, where it helps enhance the durability and performance of rubber products used in various industries.

Case Study 1: Antibacterial Activity Against MRSA

A comprehensive study focused on synthesizing benzyl phenyl sulfide derivatives demonstrated their potent antibacterial effects against MRSA strains. The study found that certain compounds outperformed traditional antibiotics, suggesting that modifications to the phenacyl structure could yield new therapeutic agents .

Case Study 2: Oxidation-Responsive Emulsions

Research into emulsions stabilized with poly(vinyl pyrrolidone-co-allyl phenyl sulfide) revealed that the incorporation of this compound significantly altered the stability of these emulsions under oxidative stress. This finding opens avenues for using such emulsions in controlled drug release applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenacyl phenyl sulfide, and how can purity be maximized?

this compound can be synthesized via nucleophilic substitution or sulfide coupling reactions. For example, aerobic oxygenation studies using diruthenium catalysts (e.g., Ru₂(OAc)₄Cl) require precise control of reaction conditions, such as temperature (20–25°C), solvent polarity, and stoichiometric ratios of reactants like methyl phenyl sulfide . Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization using GC or NMR to confirm the absence of byproducts like sulfoxides or sulfones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic proton environments and confirm sulfide linkage.
  • GC-MS : For assessing purity and detecting volatile byproducts.
  • FT-IR : To verify C-S (∼700 cm⁻¹) and carbonyl (∼1700 cm⁻¹) functional groups. Sample preparation must avoid moisture to prevent hydrolysis, and calibration standards should match the compound’s polarity .

Q. How can researchers design experiments to study the oxidative stability of this compound?

Experimental design should include:

  • Catalytic systems : Test diruthenium or iron-based catalysts under varying O₂ pressures.
  • Control variables : Temperature (e.g., 25°C vs. 50°C), solvent (acetonitrile vs. dichloromethane), and reaction time (1–24 hrs).
  • Analytical endpoints : Monitor sulfoxide/sulfone formation via GC retention times and quantify yields using internal standards .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic oxygenation of this compound using diruthenium complexes?

Diruthenium catalysts (e.g., Ru₂(OAc)₄Cl) activate molecular oxygen via a radical pathway, where the sulfide’s sulfur atom donates electrons to the Ru center, forming a peroxo intermediate. Computational studies (DFT) suggest that electron-withdrawing groups on the phenyl ring lower the activation energy for oxidation. Experimental data show a 78% yield of sulfoxide under optimized conditions (25°C, 12 hrs), with steric effects from substituents influencing reaction rates .

Q. How do electronic and steric effects in this compound derivatives impact their reactivity in cross-coupling reactions?

  • Electronic effects : Electron-deficient aryl groups (e.g., nitro-substituted) accelerate nucleophilic attack due to increased electrophilicity at the sulfur atom.
  • Steric effects : Bulky ortho-substituents reduce catalytic turnover by hindering substrate-catalyst interaction. A comparative study using Hammett constants (σ) revealed a linear free-energy relationship (R² = 0.92) between substituent electronic nature and reaction rate .

Q. How should researchers address contradictions in reported catalytic efficiencies for sulfide oxidation?

Contradictions often arise from variations in:

  • Catalyst preparation : In situ vs. pre-synthesized catalysts (e.g., Ru₂(tfa)₅ vs. Ru₂(OAc)₄Cl).
  • Analytical methods : GC vs. HPLC quantification can yield discrepancies due to detector sensitivity. Mitigation strategies include:
  • Standardizing reaction conditions (IUPAC guidelines).
  • Cross-validating data with multiple techniques (e.g., NMR and GC).
  • Applying statistical tests (Student’s t-test, ANOVA) to assess significance of differences .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • DFT calculations : To map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular dynamics (MD) : To simulate solvent effects on reaction pathways.
  • NBO analysis : To quantify hyperconjugative interactions stabilizing the sulfide linkage. Benchmarking against experimental XRD or spectroscopic data ensures accuracy .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in sulfide oxidation studies?

  • Protocol documentation : Detail catalyst synthesis (e.g., Ru₂(OAc)₄Cl preparation ), solvent degassing methods, and O₂ flow rates.
  • Data transparency : Share raw GC/NMR files and statistical scripts (e.g., R/Python) in supplementary materials.
  • Negative controls : Include reactions without catalysts to account for autoxidation .

Q. What statistical approaches are recommended for analyzing kinetic data in sulfide reactivity studies?

  • Non-linear regression : Fit time-course data to pseudo-first/second-order models.
  • Error analysis : Report standard deviations from triplicate experiments.
  • Multivariate analysis : Use PCA to identify dominant variables (e.g., temperature vs. catalyst loading) .

Properties

CAS No.

16222-10-9

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

1-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

MRLUWCIEBHJONW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2

Key on ui other cas no.

16222-10-9

Synonyms

phenacyl phenyl sulfide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 300 mL of pyridine was added a-bromoacetophenone (150 g, 750 mmol) and thiophenol (83 g, 750 mmol). The mixture was heated at reflux for six hours. The pyridine was evaporated and the residue dissolved in ethyl acetate. The ethyl acetate solution was washed exhaustively with 1 N sodium hydroxide, then with 1 N hydrochloric acid, dried over magnesium sulfate, filtered, and evaporated to yield a brown oil. The product was crystallized from ethanol at 0° C. to yield 116 g of the title compound.
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150 g
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83 g
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Synthesis routes and methods III

Procedure details

To a suspension of 2-bromoacetophenone (10 g) and potassium carbonate (7.1 g) in ethanol (150 mL) was added thiophenol (5.2 mL) under ice-cooling, and the mixture was stirred at room temperature for 12 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine in this order, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=15:1) to give the title compound as yellow crystals (yield 11 g, 98%).
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10 g
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5.2 mL
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Yield
98%

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